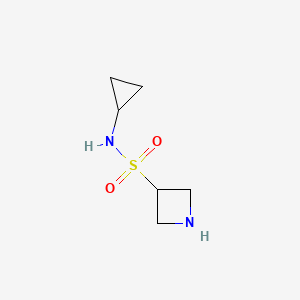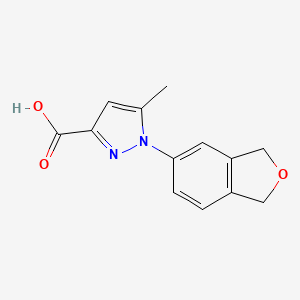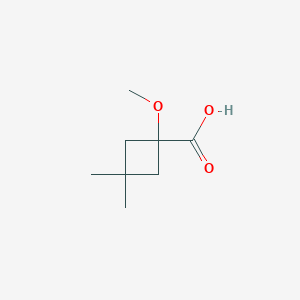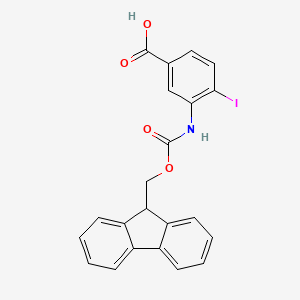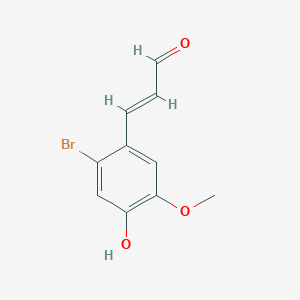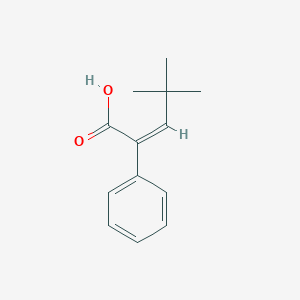
4,4-Dimethyl-2-phenylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.2649 This compound is a derivative of benzeneacetic acid, where the alpha position is substituted with a 2,2-dimethylpropylidene group
Preparation Methods
The synthesis of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be achieved through several synthetic routes. One common method involves the reaction of benzeneacetic acid with 2,2-dimethylpropylidene bromide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: The alpha position of the compound is reactive towards nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the 2,2-dimethylpropylidene group.
Common reagents and conditions used in these reactions include organic solvents, elevated temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-(2,2-Dimethylpropylidene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Alpha-(2,2-Dimethylpropylidene)benzeneacetic acid can be compared with other similar compounds such as phenylacetic acid, benzeneacetic acid, and alpha-toluic acid . While these compounds share a common benzeneacetic acid backbone, the substitution at the alpha position with different groups imparts unique chemical properties and reactivity. For example, phenylacetic acid is commonly used in the synthesis of pharmaceuticals, while alpha-toluic acid is used in the production of fragrances and flavors.
Properties
CAS No. |
1144426-71-0 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(Z)-4,4-dimethyl-2-phenylpent-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)9-11(12(14)15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b11-9- |
InChI Key |
UBLVOIAHOJGSIY-LUAWRHEFSA-N |
Isomeric SMILES |
CC(C)(C)/C=C(/C1=CC=CC=C1)\C(=O)O |
Canonical SMILES |
CC(C)(C)C=C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


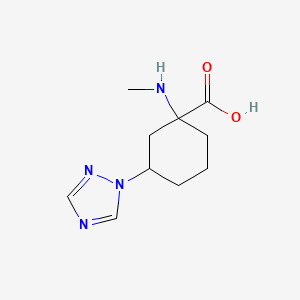
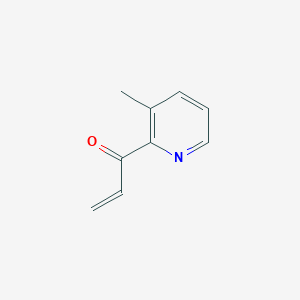

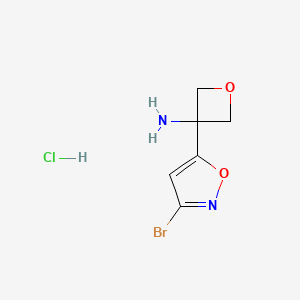

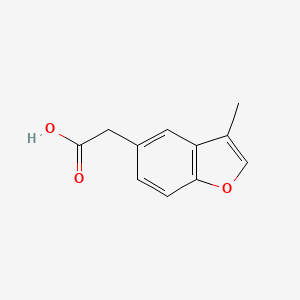
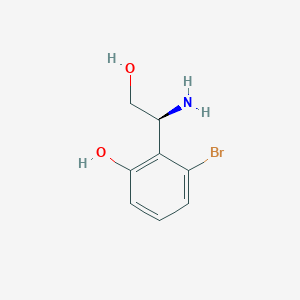
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)

